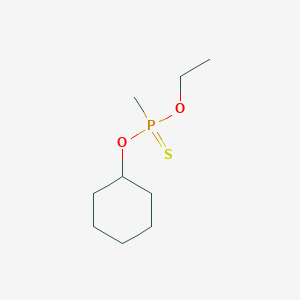
O-Cyclohexyl O-ethyl methylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Cyclohexyl O-ethyl methylphosphonothioate is an organophosphate compound. It is a dual-use chemical with applications in both constructive and potentially harmful contexts. This compound is known for its use in the synthesis of pesticides and pharmaceuticals, as well as being a precursor in the synthesis of nerve agents such as Agent VM and Agent VX .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Cyclohexyl O-ethyl methylphosphonothioate typically involves the reaction of cyclohexanol with ethyl methylphosphonothioic acid. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or crystallization to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
O-Cyclohexyl O-ethyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler phosphonothioate derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce simpler phosphonothioates .
Wissenschaftliche Forschungsanwendungen
O-Cyclohexyl O-ethyl methylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex organophosphate compounds.
Biology: Studied for its effects on biological systems, particularly its interaction with enzymes and proteins.
Medicine: Investigated for potential therapeutic applications, including its use in drug development.
Industry: Utilized in the production of pesticides and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of O-Cyclohexyl O-ethyl methylphosphonothioate involves its interaction with molecular targets such as enzymes. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. This mechanism is particularly relevant in its use as a precursor for nerve agents, where it interferes with nerve signal transmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Ethyl methylphosphonothioic acid: Another organophosphate compound with similar applications in pesticide synthesis and as a nerve agent precursor.
O,O-Diethyl methylphosphonothioate: Used in similar contexts but with different chemical properties and reactivity.
Uniqueness
O-Cyclohexyl O-ethyl methylphosphonothioate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its cyclohexyl group differentiates it from other similar compounds, influencing its reactivity and applications .
Eigenschaften
CAS-Nummer |
62507-65-7 |
|---|---|
Molekularformel |
C9H19O2PS |
Molekulargewicht |
222.29 g/mol |
IUPAC-Name |
cyclohexyloxy-ethoxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H19O2PS/c1-3-10-12(2,13)11-9-7-5-4-6-8-9/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
YMPTZFGXOPGNDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(C)OC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)
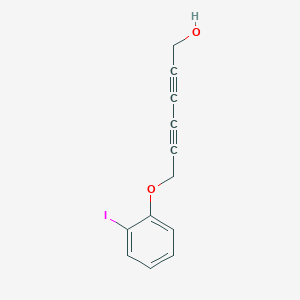

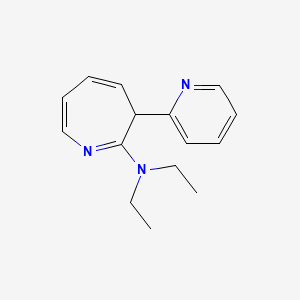
![2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide](/img/structure/B14516616.png)
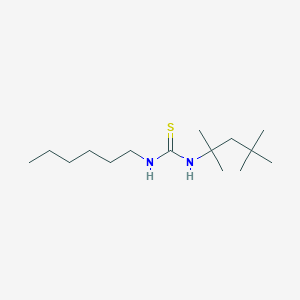
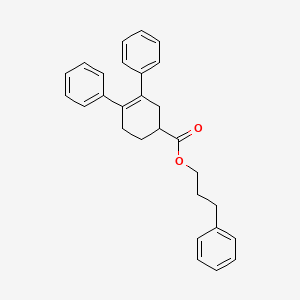
![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)
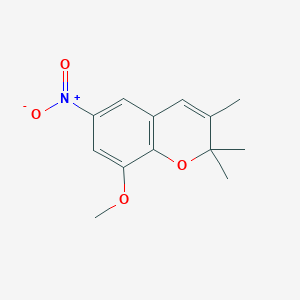

![1,1'-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14516665.png)

![5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine](/img/structure/B14516669.png)
